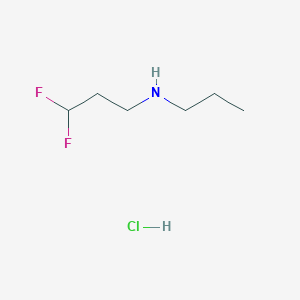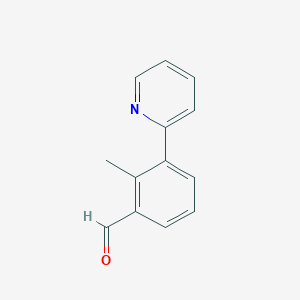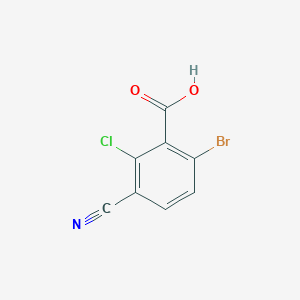
6-Bromo-2-chloro-3-cyanobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-chloro-3-cyanobenzoic acid is an organic compound with the molecular formula C8H3BrClNO2 It is a derivative of benzoic acid, featuring bromine, chlorine, and cyano functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-cyanobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-chlorobenzoic acid, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-chloro-3-cyanobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-chloro-3-cyanobenzoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-chloro-3-cyanobenzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The bromine and chlorine atoms can participate in halogen bonding, affecting the compound’s binding affinity to proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-chloro-3-methoxyphenylboronic acid: Similar in structure but contains a methoxy group instead of a cyano group.
3-Bromo-2-chlorobenzoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
2-Bromo-6-chlorobenzoic acid: Different positioning of the bromine and chlorine atoms, leading to different chemical properties.
Uniqueness
6-Bromo-2-chloro-3-cyanobenzoic acid is unique due to the presence of the cyano group, which significantly alters its chemical reactivity and potential applications compared to similar compounds. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H3BrClNO2 |
|---|---|
Molekulargewicht |
260.47 g/mol |
IUPAC-Name |
6-bromo-2-chloro-3-cyanobenzoic acid |
InChI |
InChI=1S/C8H3BrClNO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2H,(H,12,13) |
InChI-Schlüssel |
GANUFEDLLRWJKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C#N)Cl)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B13086067.png)
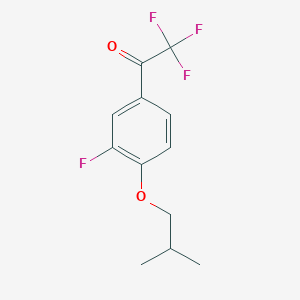
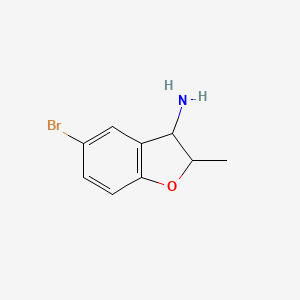
![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)

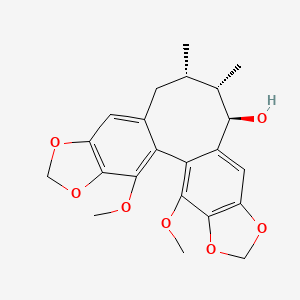
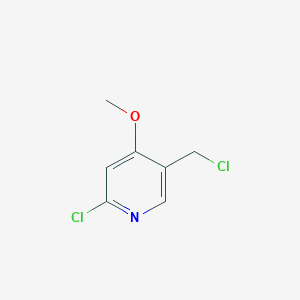
![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
![3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13086131.png)

